2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one
Description
2-(4-Methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a 4-methylphenyl substituent at position 2 and a 1H-pyrrol-1-yl group at position 4. Chromen-4-ones are oxygen-containing heterocycles known for their broad bioactivity, including antioxidant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
2-(4-methylphenyl)-6-pyrrol-1-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-14-4-6-15(7-5-14)20-13-18(22)17-12-16(8-9-19(17)23-20)21-10-2-3-11-21/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGEHDXUOXUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a base to form an intermediate, which is then subjected to cyclization with pyrrole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrrole compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function .
Comparison with Similar Compounds
Key Observations :
- Pyrrole vs. Propoxy/Chloro Substituents: The pyrrole group in the target compound may facilitate stronger π-π interactions compared to the propoxy group in .
- Chlorine Impurity : The 6-chloro derivative in shows partial occupancy (0.053) at C6, which may introduce steric hindrance or electronic effects distinct from the pyrrole-substituted target compound .
Crystallographic and Electronic Properties
Planarity and Packing
- Target Compound: Predicted to exhibit near-planarity in the chromenone core (based on analogs in ), with deviations <0.2 Å. The pyrrole ring may induce slight torsional strain due to its non-aromatic conjugation with the chromenone system.
- 7-Propoxy Analog (): Chromenone core planarity is maintained (max deviation: 0.205 Å). Crystal packing is stabilized by intramolecular C–H···O interactions (S(5)/S(6) motifs) and π-π stacking (3.501 Å spacing) .
Electronic Effects
- Trifluoromethyl (PyrBTZ01) : Strong electron-withdrawing effect enhances binding to mycobacterial DprE1 .
Biological Activity
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with a pyrrole ring and a para-methylphenyl substituent, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Chromenones exhibit significant free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
1. Antioxidant Activity
Several studies have demonstrated the antioxidant potential of chromenone derivatives. For instance, they can effectively scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
| Study | Method | Findings |
|---|---|---|
| Aydin et al. (2020) | DPPH assay | Showed high radical scavenging activity with an IC50 value of 25 µM. |
| Zhang et al. (2021) | Cell culture | Increased glutathione levels in treated cells, indicating enhanced antioxidant defense. |
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the expression of inflammatory markers.
| Study | Method | Findings |
|---|---|---|
| Kumar et al. (2023) | ELISA | Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |
| Lee et al. (2022) | Western blotting | Inhibited COX-2 expression in LPS-stimulated cells. |
3. Anticancer Activity
The anticancer potential of this compound has been investigated across various cancer cell lines.
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Induction of apoptosis via caspase activation. |
| Lung Cancer (A549) | 20 | Cell cycle arrest at the G2/M phase. |
| Colon Cancer (HT29) | 18 | Inhibition of PI3K/Akt signaling pathway. |
Case Studies
A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
